molecular formula C7H6N2O2S2 B13131946 2-(Methylsulfonyl)thiazolo[4,5-b]pyridine CAS No. 99158-62-0

2-(Methylsulfonyl)thiazolo[4,5-b]pyridine

Cat. No.: B13131946
CAS No.: 99158-62-0
M. Wt: 214.3 g/mol
InChI Key: CDLIDUVNYAEIJB-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)thiazolo[4,5-b]pyridine is a heterocyclic compound that combines the structural motifs of thiazole and pyridine. This fusion of two bioactive heterocyclic moieties makes it a compound of significant interest in medicinal chemistry due to its potential pharmacological activities .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)thiazolo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the thiazolo[4,5-b]pyridine scaffold .

Scientific Research Applications

2-(Methylsulfonyl)thiazolo[4,5-b]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)thiazolo[4,5-b]pyridine involves its interaction with various molecular targets and pathways. It acts as an inhibitor of specific enzymes and receptors, leading to its observed biological activities. For example, some derivatives have been reported to inhibit histamine H3 receptors and PI3kα, contributing to their pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Methylsulfonyl)thiazolo[4,5-b]pyridine include other thiazolo[4,5-b]pyridine derivatives and thiazolo[5,4-c]pyridines . These compounds share the fused thiazole-pyridine scaffold but differ in their substituents and specific biological activities.

Uniqueness

The uniqueness of this compound lies in its combination of the methylsulfonyl group with the thiazolo[4,5-b]pyridine scaffold, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

99158-62-0

Molecular Formula

C7H6N2O2S2

Molecular Weight

214.3 g/mol

IUPAC Name

2-methylsulfonyl-[1,3]thiazolo[4,5-b]pyridine

InChI

InChI=1S/C7H6N2O2S2/c1-13(10,11)7-9-6-5(12-7)3-2-4-8-6/h2-4H,1H3

InChI Key

CDLIDUVNYAEIJB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC2=C(S1)C=CC=N2

Origin of Product

United States

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